5-Methyl-2-nitropyridine
Overview
Description
5-Methyl-2-nitropyridine is an organic compound with the molecular formula C6H6N2O2. It is a yellow crystalline substance with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
Nitropyridines, in general, are known to interact with various biological targets due to their electron-deficient aromatic ring .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, including the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, suggesting that 5-Methyl-2-nitropyridine could potentially affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
The compound’s molecular weight (13812 g/mol) and its relatively simple structure suggest that it could potentially have good bioavailability
Result of Action
Given its unique mode of action and potential involvement in carbon–carbon bond-forming reactions, it is likely that the compound could have a wide range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which nitropyridines are known to participate, is known to be exceptionally mild and functional group tolerant . This suggests that this compound could potentially maintain its action and efficacy in a wide range of environments.
Biochemical Analysis
Biochemical Properties
It is known that nitropyridines, a class of compounds to which 5-Methyl-2-nitropyridine belongs, can undergo various reactions, including electrophilic aromatic substitution
Cellular Effects
Nitropyridines have been used in the development of new antihypertensive medicines , suggesting that they may have significant effects on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Nitropyridines are known to undergo a reaction mechanism that involves the migration of the nitro group from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially influence its interactions with biomolecules and its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 2-methylpyridine using nitric acid and sulfuric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Ammonia, amines, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 5-Methyl-2-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 5-Carboxy-2-nitropyridine.
Scientific Research Applications
5-Methyl-2-nitropyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals .
Comparison with Similar Compounds
- 2-Methyl-5-nitropyridine
- 3-Methyl-6-nitropyridine
- 4-Methyl-2-nitropyridine
Comparison: 5-Methyl-2-nitropyridine is unique due to the position of the nitro and methyl groups on the pyridine ring. This specific arrangement influences its reactivity and the types of reactions it can undergo. For example, 2-Methyl-5-nitropyridine has the nitro group in a different position, which can lead to variations in its chemical behavior and applications .
Properties
IUPAC Name |
5-methyl-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISOVIVSROCTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292080 | |
Record name | 5-Methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-38-0 | |
Record name | 5-Methyl-2-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1074-38-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Methyl-2-nitropyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF5YE2K9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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